molecular formula C5H5ClN2O2 B12915636 5-Chloro-3-methylpyrimidine-2,4(1H,3H)-dione CAS No. 75928-41-5

5-Chloro-3-methylpyrimidine-2,4(1H,3H)-dione

Cat. No.: B12915636
CAS No.: 75928-41-5
M. Wt: 160.56 g/mol
InChI Key: GXNZDVRPFNQYBJ-UHFFFAOYSA-N
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Description

5-Chloro-3-methylpyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic organic compounds that play a crucial role in various biological processes, including the formation of nucleic acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-methylpyrimidine-2,4(1H,3H)-dione typically involves the chlorination of 3-methyluracil. The reaction is carried out using phosphorus oxychloride (POCl3) as the chlorinating agent in the presence of a base such as pyridine. The reaction is conducted under reflux conditions to ensure complete chlorination.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, concentration of reagents, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-methylpyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dihydropyrimidines.

    Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like ammonia, primary amines, or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Substitution: Formation of 5-amino-3-methylpyrimidine-2,4(1H,3H)-dione.

    Oxidation: Formation of 5-chloro-3-methylpyrimidine-2,4-dione N-oxide.

    Reduction: Formation of 5-chloro-3-methyl-1,2-dihydropyrimidine-2,4-dione.

Scientific Research Applications

5-Chloro-3-methylpyrimidine-2,4(1H,3H)-dione has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of antiviral and anticancer agents.

    Biological Studies: The compound is employed in the study of enzyme inhibitors and receptor antagonists.

    Industrial Applications: It serves as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Chloro-3-methylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. In receptor-mediated pathways, it can act as an antagonist by blocking the receptor and inhibiting signal transduction.

Comparison with Similar Compounds

Similar Compounds

    3-Methyluracil: Lacks the chlorine substituent and has different reactivity.

    5-Bromo-3-methylpyrimidine-2,4(1H,3H)-dione: Similar structure but with a bromine atom instead of chlorine.

    5-Fluoro-3-methylpyrimidine-2,4(1H,3H)-dione: Contains a fluorine atom, leading to different chemical properties.

Uniqueness

5-Chloro-3-methylpyrimidine-2,4(1H,3H)-dione is unique due to the presence of the chlorine atom, which imparts distinct reactivity and biological activity. The chlorine substituent enhances the compound’s ability to participate in substitution reactions and may influence its interaction with biological targets.

Properties

IUPAC Name

5-chloro-3-methyl-1H-pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O2/c1-8-4(9)3(6)2-7-5(8)10/h2H,1H3,(H,7,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXNZDVRPFNQYBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CNC1=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00565922
Record name 5-Chloro-3-methylpyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00565922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75928-41-5
Record name 5-Chloro-3-methylpyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00565922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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